(2S)-2-amino-2-(4-methylphenyl)acetic acid

描述

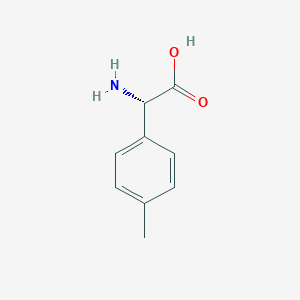

(S)-2-Amino-2-p-tolylacetic acid is an organic compound characterized by the presence of an amino group and a p-tolyl group attached to the alpha carbon of an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-2-p-tolylacetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of the corresponding imine precursor using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of (S)-2-amino-2-p-tolylacetic acid often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to facilitate the selective formation of the (S)-enantiomer. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize the formation of by-products.

化学反应分析

Types of Reactions: (S)-2-Amino-2-p-tolylacetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

科学研究应用

(S)-2-Amino-2-p-tolylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of (S)-2-amino-2-p-tolylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the p-tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

®-2-Amino-2-p-tolylacetic acid: The enantiomer of the (S)-form, with different biological activity.

2-Amino-2-phenylacetic acid: Lacks the p-tolyl group, resulting in different chemical and biological properties.

2-Amino-2-methylacetic acid: A simpler analog with distinct reactivity.

Uniqueness: (S)-2-Amino-2-p-tolylacetic acid is unique due to its specific stereochemistry and the presence of the p-tolyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

(2S)-2-amino-2-(4-methylphenyl)acetic acid, commonly referred to as p-tolylalanine , is a chiral amino acid derivative notable for its structural similarity to natural amino acids. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, including modulation of enzyme activity and interactions with receptors.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 13227-01-5

The compound features an amino group, a carboxylic acid group, and a p-tolyl side chain, which contributes to its unique properties and biological activities. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Enzyme Modulation

Research indicates that this compound may influence various biochemical pathways by acting as an agonist or antagonist in enzyme interactions. Its structural characteristics allow it to form hydrogen bonds and engage in ionic interactions, which are crucial for modulating enzyme activities and metabolic pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These results suggest that p-tolylalanine exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.

- Receptor Interaction : It can interact with various receptors, potentially leading to changes in cellular signaling pathways.

- Structural Similarity : Its resemblance to natural amino acids allows it to be incorporated into proteins or peptides, influencing their function and stability.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The findings demonstrated that the compound significantly inhibited the growth of E. coli and C. albicans at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction of this compound with key metabolic enzymes. The study utilized kinetic assays to determine the inhibitory effects on enzymes such as alanine transaminase (ALT). Results indicated that the compound could serve as a competitive inhibitor, providing insights into its role in metabolic regulation.

属性

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRCPHBUKHOEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427275 | |

| Record name | CHEMBL378582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119615-71-3 | |

| Record name | CHEMBL378582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。